

4'-Cyano-2'-deoxycytidine: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: 4'-Cyano-2'-deoxycytidine

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Abstract

4'-Cyano-2'-deoxycytidine (CNDAC) is a novel deoxycytidine analog that has demonstrated significant potential as a therapeutic agent, primarily in the treatment of hematologic malignancies. As the active metabolite of the orally bioavailable prodrug sapacitabine, CNDAC exerts its cytotoxic effects through a unique mechanism of action that involves its incorporation into DNA, leading to the formation of single-strand breaks that are subsequently converted into lethal double-strand breaks during DNA replication. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of CNDAC, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

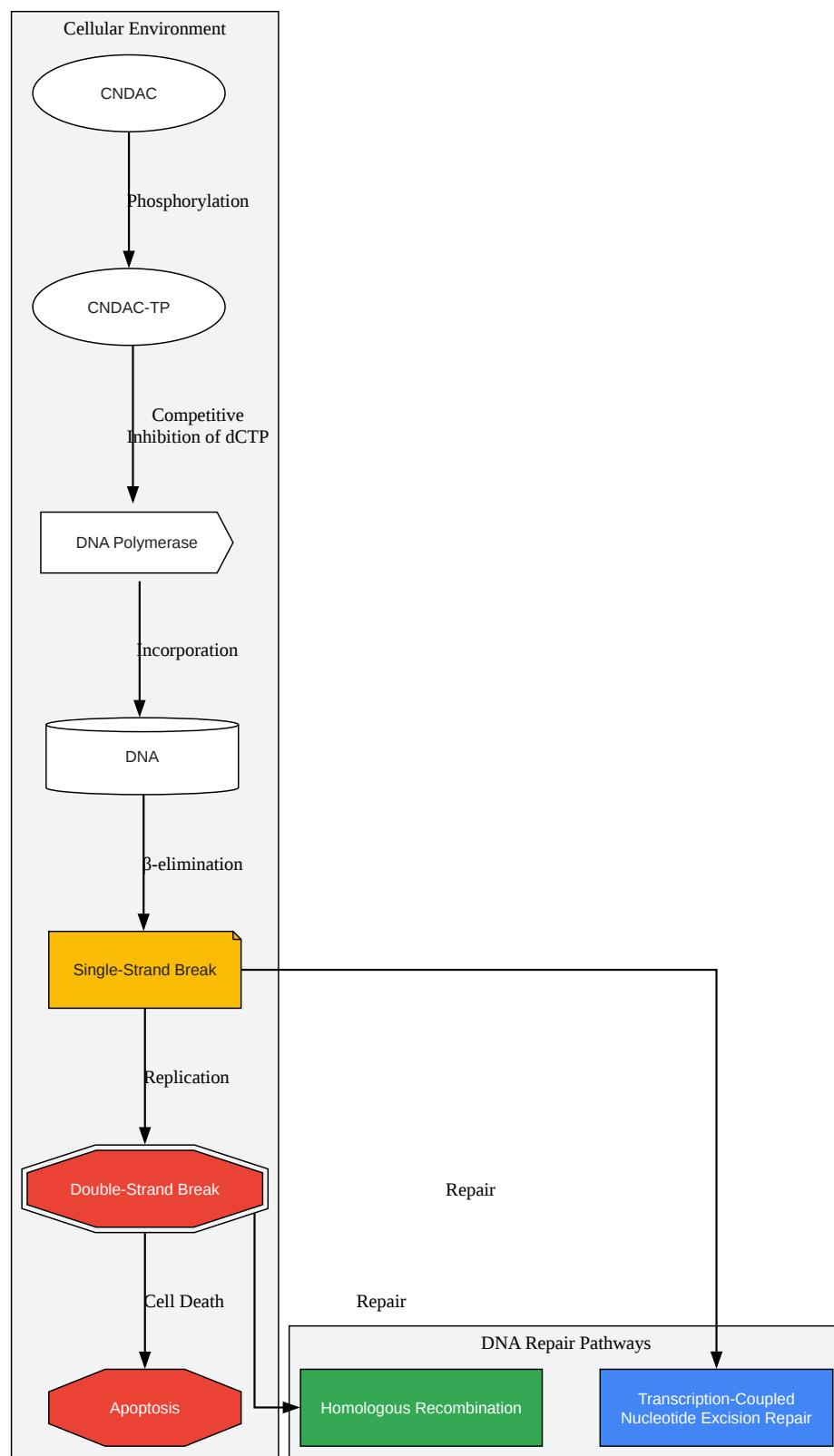
Nucleoside analogs represent a cornerstone of chemotherapy, and the development of novel analogs with improved efficacy and safety profiles is an ongoing endeavor. **4'-Cyano-2'-deoxycytidine**, also known as 2'-C-cyano-2'-deoxy-1- β -D-arabino-pentofuranosylcytosine (CNDAC), is a promising antineoplastic agent that distinguishes itself from other deoxycytidine analogs through its unique mechanism of inducing DNA strand breaks. This guide will delve into the technical details of CNDAC's therapeutic potential, providing researchers and drug development professionals with the critical information needed to advance its study and application.

Mechanism of Action

CNDAC's primary mechanism of action is the induction of DNA damage following its incorporation into replicating DNA. The process can be summarized in the following steps:

- **Cellular Uptake and Phosphorylation:** CNDAC enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form, CNDAC-TP.
- **Incorporation into DNA:** CNDAC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.
- **Induction of Single-Strand Breaks (SSBs):** Once incorporated, CNDAC induces a β -elimination reaction, leading to the formation of a nick or a single-strand break in the DNA backbone.
- **Conversion to Double-Strand Breaks (DSBs):** These SSBs, if not repaired, are converted into highly cytotoxic double-strand breaks when the cell undergoes a subsequent round of DNA replication.

The cellular response to CNDAC-induced DNA damage is heavily reliant on specific DNA repair pathways. Notably, homologous recombination (HR) is a key pathway for the repair of CNDAC-induced DSBs, while transcription-coupled nucleotide excision repair (TC-NER) is involved in the repair of the initial SSBs.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com